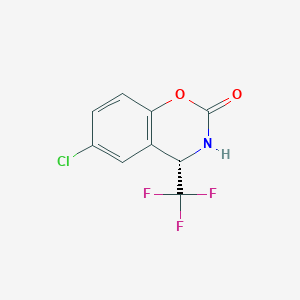![molecular formula C28H44OP2 B14252144 Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane CAS No. 338800-12-7](/img/structure/B14252144.png)
Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane is a chemical compound with the molecular formula C28H44OP2 and a molecular weight of 458.596 g/mol . This compound is known for its unique structure, which includes two tert-butyl groups attached to a phosphanylphenoxyphenyl backbone. It is commonly used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane typically involves the reaction of diphenyl oxide with di-tert-butylchlorophosphane . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in a solvent like dichloromethane at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反応の分析
Types of Reactions
Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane exerts its effects involves its ability to act as a ligand and form complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion it complexes with.
類似化合物との比較
Similar Compounds
Some similar compounds include:
Di-tert-butylphosphino-biphenyl: Another phosphine ligand with similar steric properties.
Tri-tert-butylphosphine: A bulkier phosphine ligand with different electronic properties.
Uniqueness
Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane is unique due to its specific structure, which provides a balance of steric bulk and electronic properties. This makes it particularly effective in forming stable complexes with metal ions and facilitating various catalytic processes.
特性
CAS番号 |
338800-12-7 |
|---|---|
分子式 |
C28H44OP2 |
分子量 |
458.6 g/mol |
IUPAC名 |
ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane |
InChI |
InChI=1S/C28H44OP2/c1-25(2,3)30(26(4,5)6)23-19-15-13-17-21(23)29-22-18-14-16-20-24(22)31(27(7,8)9)28(10,11)12/h13-20H,1-12H3 |
InChIキー |
WLTBZOGEOMUMMY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)P(C1=CC=CC=C1OC2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


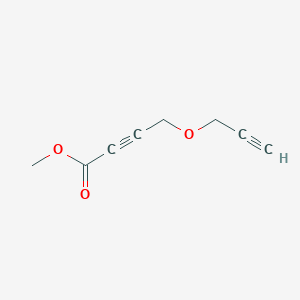
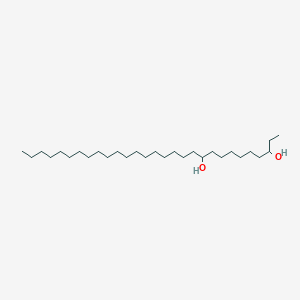
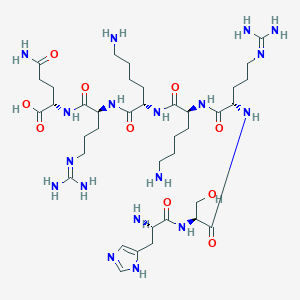
![5-Nitro-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine](/img/structure/B14252080.png)
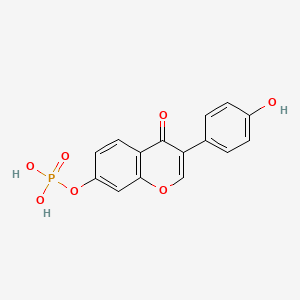
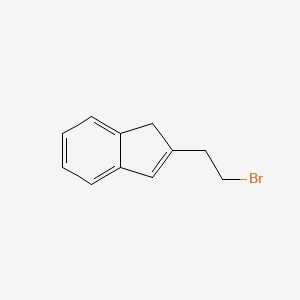
![(2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14252092.png)
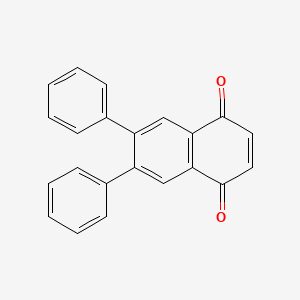
![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monoacetate (salt) (9CI)](/img/structure/B14252096.png)
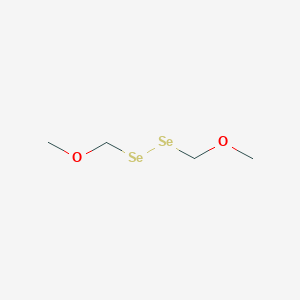

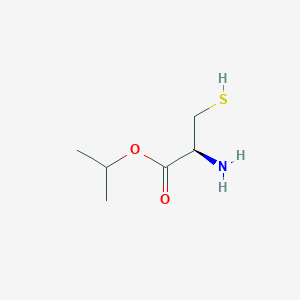
![5,6,6-Trimethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14252146.png)
